4-(2-Isopropylphenoxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-propan-2-ylphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-11(2)14-5-3-4-6-15(14)17-13-9-7-12(16)8-10-13/h3-11H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURPDABVLJUJCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 2 Isopropylphenoxy Aniline
Retrosynthetic Analysis of the 4-(2-Isopropylphenoxy)aniline Core Structure
Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.innumberanalytics.com For this compound, the primary disconnections involve the ether linkage and the amino group.
Two main retrosynthetic approaches can be envisioned:
Disconnection of the C-O (ether) bond: This strategy involves the formation of the diaryl ether linkage as a key step. This leads to two potential precursor pairs:
4-aminophenol (B1666318) and a suitable 2-isopropylphenyl halide or sulfonate.
2-isopropylphenol (B134262) and a suitable 4-aminophenyl halide or a related derivative.
Disconnection of the C-N (aniline) bond: This approach focuses on the formation of the aniline (B41778) moiety in the final steps. This typically involves the reduction of a corresponding nitroaromatic precursor. The key intermediate would be 1-(2-isopropylphenoxy)-4-nitrobenzene. This intermediate can be further disconnected at the ether bond, leading back to 2-isopropylphenol and 1-fluoro-4-nitrobenzene (B44160) or 1-chloro-4-nitrobenzene. This is often the more common and practical approach due to the reactivity of the precursors.
A functional group interconversion (FGI) from the amine to a nitro group is a common tactic in retrosynthesis. ias.ac.in This is because the nitro group is a strong electron-withdrawing group that can facilitate nucleophilic aromatic substitution, and it can be reliably reduced to an amine in a later step.
Classical Synthetic Routes to this compound
Classical methods for synthesizing diaryl ethers and anilines provide a foundational understanding of the construction of this compound.
Nucleophilic Aromatic Substitution Approaches for Phenoxy Linkage Formation
Nucleophilic aromatic substitution (SNAr) is a primary method for forming the phenoxy linkage. pressbooks.pub This reaction typically involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and activated by electron-withdrawing groups at the ortho and/or para positions. libretexts.org
In the context of synthesizing this compound, a common strategy involves the reaction of 2-isopropylphenol with an activated 4-substituted benzene (B151609) derivative. A highly effective precursor is 1-fluoro-4-nitrobenzene, where the nitro group strongly activates the ring towards nucleophilic attack, and fluoride (B91410) is an excellent leaving group in SNAr reactions.
The general reaction is as follows:
2-isopropylphenol is treated with a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to generate the more nucleophilic 2-isopropylphenoxide.
This phenoxide then attacks the electron-deficient carbon of 1-fluoro-4-nitrobenzene, displacing the fluoride ion to form 1-(2-isopropylphenoxy)-4-nitrobenzene.
The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures.
| Reactants | Reagents & Conditions | Product |
| 2-Isopropylphenol, 1-Fluoro-4-nitrobenzene | K₂CO₃, DMF, heat | 1-(2-Isopropylphenoxy)-4-nitrobenzene |
| 2-Isopropylphenol, 1-Chloro-4-nitrobenzene | NaH, DMF, heat | 1-(2-Isopropylphenoxy)-4-nitrobenzene |
This table presents common conditions for the nucleophilic aromatic substitution to form the diaryl ether intermediate.
Reductive Pathways for Aniline Moiety Generation from Nitro Precursors
The final step in this classical synthesis is the reduction of the nitro group of 1-(2-isopropylphenoxy)-4-nitrobenzene to the corresponding aniline. The reduction of aromatic nitro compounds is a well-established and efficient transformation in organic synthesis. wikipedia.orgbeilstein-journals.org
Several methods are available for this reduction, offering varying degrees of chemoselectivity and reaction conditions:
Catalytic Hydrogenation: This is a widely used and often very clean method. The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. wikipedia.org Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate.
Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). nm.gov For instance, iron powder in the presence of acetic acid is a common reagent system. wikipedia.org
Transfer Hydrogenation: In this method, a source other than hydrogen gas is used to provide the hydrogen atoms. Common hydrogen donors include hydrazine (B178648) (N₂H₄) or ammonium (B1175870) formate (B1220265) (HCO₂NH₄) in the presence of a catalyst like Pd/C.
Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be employed for the reduction of nitroarenes. wikipedia.org
| Starting Material | Reagents & Conditions | Product |
| 1-(2-Isopropylphenoxy)-4-nitrobenzene | H₂, Pd/C, Ethanol | This compound |
| 1-(2-Isopropylphenoxy)-4-nitrobenzene | Fe, HCl, Ethanol/Water | This compound |
| 1-(2-Isopropylphenoxy)-4-nitrobenzene | SnCl₂·2H₂O, Ethanol | This compound |
This table showcases various common methods for the reduction of the nitro-intermediate to the final aniline product.
Advanced Synthetic Protocols for this compound
Modern synthetic chemistry offers more sophisticated and often more efficient methods for constructing molecules like this compound, particularly through the use of transition-metal catalysis. mdpi.comsioc-journal.cn
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction has broad substrate scope and functional group tolerance, making it a highly valuable tool for the synthesis of aryl amines. stackexchange.com
In the context of this compound, the Buchwald-Hartwig amination could be envisioned in two ways, reflecting the retrosynthetic disconnections:
Coupling of an amine with an aryl halide: This would involve the reaction of 4-bromo- or 4-chloro-(2-isopropylphenoxy)benzene with an ammonia (B1221849) equivalent. The use of ammonia itself can be challenging, but various ammonia surrogates have been developed. organic-chemistry.org
Coupling of an aniline with an aryl halide: This would involve the reaction of 2-isopropylphenylboronic acid with 4-bromoaniline (B143363) or the coupling of 2-isopropylbromobenzene with 4-aminophenol followed by a subsequent reaction. However, the direct amination is more representative of the Buchwald-Hartwig reaction.
A more direct application of Buchwald-Hartwig amination for the synthesis of the target molecule would involve the coupling of 4-bromoaniline with 2-isopropylphenol, though this represents a C-O coupling (a related Buchwald-Hartwig ether synthesis). The more common application for C-N bond formation would be to couple an aryl halide with an amine. For instance, if a precursor like 1-bromo-4-(2-isopropylphenoxy)benzene is available, it can be coupled with an ammonia equivalent using a palladium catalyst and a suitable phosphine (B1218219) ligand. organic-chemistry.org
The general conditions for a Buchwald-Hartwig amination involve:
A palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃.
A phosphine ligand, which is crucial for the catalytic cycle. Sterically hindered and electron-rich ligands like X-Phos or RuPhos are often highly effective. beilstein-journals.org
A base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃).
A suitable solvent, typically an aprotic solvent like toluene (B28343) or dioxane.
| Aryl Halide | Amine Source | Catalyst/Ligand/Base | Product |
| 1-Bromo-4-(2-isopropylphenoxy)benzene | Ammonia or Ammonia Surrogate | Pd(OAc)₂ / X-Phos / NaOt-Bu | This compound |
This table illustrates a potential application of the Buchwald-Hartwig amination for the synthesis of the target compound.
Carbon-Oxygen Bond Formations (e.g., Ullmann or Copper-Catalyzed Etherification)
The Ullmann condensation, first reported in the early 20th century, is a classical and widely used method for forming diaryl ether linkages. beilstein-journals.orgmdpi.com This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). beilstein-journals.orgwikipedia.org In the context of synthesizing this compound, this would typically involve the reaction of a 4-substituted aniline derivative (like 4-iodoaniline (B139537) or a protected version) with 2-isopropylphenol.
The traditional Ullmann reaction often requires harsh conditions, such as high temperatures (frequently over 200°C), polar, high-boiling solvents (e.g., DMF, N-methylpyrrolidone), and stoichiometric or greater amounts of copper. beilstein-journals.orgwikipedia.org These demanding conditions can limit the reaction's applicability, especially for substrates with sensitive functional groups.
Modern advancements have led to the development of milder and more efficient copper-catalyzed etherification protocols. organic-chemistry.org A key innovation is the use of soluble copper catalysts in combination with ligands, which can significantly lower the required reaction temperature and catalyst loading. beilstein-journals.orgwikipedia.org For example, an efficient and mild copper-catalyzed ether formation from aryl halides and aliphatic alcohols has been developed where the use of lithium tert-butoxide as a base and the alcohol as the solvent proved crucial. organic-chemistry.org While this specific example involves an aliphatic alcohol, the principles extend to phenols. The synthesis of diaryl ethers from aryl halides and phenols can be achieved using cuprous iodide (CuI) as the catalyst, cesium carbonate (Cs2CO3) as the base, and tetramethylenediamine as a ligand in DMF at 130°C. researchgate.net
A general approach for the synthesis of a substituted diaryl ether aniline involves the nucleophilic aromatic substitution reaction of a fluoronitrobenzene with a phenol, followed by reduction of the nitro group to an aniline. nih.gov For this compound, this would involve reacting 1-fluoro-4-nitrobenzene with 2-isopropylphenol, followed by a standard nitro reduction.
Table 1: Comparison of Traditional vs. Modern Ullmann-Type Reaction Conditions
| Feature | Traditional Ullmann Condensation | Modern Copper-Catalyzed Etherification |
| Catalyst | Copper powder or stoichiometric copper salts beilstein-journals.org | Catalytic amounts (e.g., 5-10 mol%) of copper salts (CuI, CuBr, etc.) beilstein-journals.orgresearchgate.net |
| Ligands | Generally not used beilstein-journals.org | Often required (e.g., diamines, amino acids, phenanthroline) beilstein-journals.orgwikipedia.org |
| Temperature | High (>200 °C) beilstein-journals.orgwikipedia.org | Milder (80-150 °C) mdpi.comacs.org |
| Base | Strong bases (e.g., KOH) wikipedia.org | Often Cs2CO3 or K3PO4 beilstein-journals.orgmdpi.com |
| Substrate Scope | Limited, requires activated aryl halides wikipedia.org | Broader, tolerates more functional groups beilstein-journals.orgresearchgate.net |
Catalyst Development for Enhanced Reaction Efficiency and Selectivity
Significant research has focused on developing new catalysts to overcome the limitations of classical C-O bond-forming reactions. While copper-based systems are traditional for the Ullmann reaction, palladium (Pd) and nickel (Ni) catalysts have also emerged as powerful alternatives for diaryl ether synthesis. acs.orgnih.gov
Copper Catalysis: The evolution of the Ullmann reaction has been marked by the introduction of ligands that solubilize and stabilize the copper catalyst, enhancing its activity. researchgate.net Ligands such as N,N-dimethylglycine, phenanthrolines, and various diamines have been shown to accelerate the coupling, allowing for lower reaction temperatures and catalyst loadings. beilstein-journals.orgwikipedia.org For instance, the use of an N¹,N²-diarylbenzene-1,2-diamine ligand with a copper catalyst enabled the efficient coupling of aryl bromides with various alcohols at room temperature. researchgate.net Air- and moisture-stable complexes like Cu(PPh3)3Br have also been developed to improve catalyst handling and solubility, proving effective for coupling phenols with electron-deficient aryl bromides. researchgate.net
Palladium and Nickel Catalysis: Palladium-catalyzed methods, such as the Buchwald-Hartwig amination chemistry adapted for C-O coupling, offer a powerful alternative. beilstein-journals.org These reactions typically employ a palladium precursor and a specialized phosphine ligand. acs.org Similarly, nickel catalysis has been explored for diaryl ether synthesis. acs.orgnih.gov A dual photoredox/nickel-catalyzed Ullmann-type cross-coupling has been developed to synthesize diaryl ethers under mild conditions, combining an organic photocatalyst with a nickel source to couple a wide array of aryl halides and phenols. acs.org Another innovative approach involves the decarbonylative etherification of aromatic esters using either palladium or nickel catalysts with a diphosphine ligand to form diaryl ethers. acs.orgnih.gov
Table 2: Overview of Catalytic Systems for Diaryl Ether Synthesis
| Catalyst Metal | Common Precursors | Typical Ligands | Key Advantages |
| Copper (Cu) | CuI, Cu2O, CuBr, Cu(OAc)2 beilstein-journals.orgorganic-chemistry.orgresearchgate.net | N,N-dimethylglycine, Diamines, Phenanthrolines beilstein-journals.org | Cost-effective, traditional method, well-established beilstein-journals.orgmdpi.com |
| Palladium (Pd) | Pd(OAc)2, Pd2(dba)3 | Bulky phosphines (e.g., Buchwald or Hartwig ligands) beilstein-journals.orgacs.org | High efficiency, broad substrate scope, mild conditions beilstein-journals.org |
| Nickel (Ni) | NiBr2(dtbpy), [Ni(cod)2] acs.orgnih.gov | Diphosphines, Bipyridines acs.orgacs.org | Cost-effective alternative to palladium, unique reactivity acs.orgacs.org |
| Cobalt (Co) | Not specified | Not specified | Used in photoreductive desymmetrization for chiral diaryl ethers snnu.edu.cn |
Chemo- and Regioselectivity Considerations in Multistep Syntheses
In the synthesis of complex molecules like this compound, which contains multiple reactive sites, chemo- and regioselectivity are paramount. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential formation of one constitutional isomer over another.
For a multistep synthesis of this compound, a key challenge is controlling the site of reaction. For instance, if starting with a molecule containing both a halogen and a nitro group on the aniline precursor, the conditions for the C-O coupling must be chosen carefully to avoid unwanted side reactions.
Regioselectivity is critical when using substituted aromatic precursors. In the Ullmann coupling between 2-isopropylphenol and a 4-haloaniline derivative, the reaction is generally expected to occur at the desired positions due to the defined starting materials. However, in other contexts, such as C-H functionalization, selectivity can be a major hurdle. For example, metal-free C-H thioarylation has been shown to proceed with high regioselectivity, which is a desirable feature that could be conceptually applied to ether synthesis. rsc.org
In syntheses involving multiple functionalizations, the order of steps is crucial. For example, it is often more strategic to perform the C-O bond formation first (e.g., coupling 2-isopropylphenol with 1-fluoro-4-nitrobenzene) and then chemically modify the remote functional group (e.g., reduce the nitro group to an amine). This strategy protects the sensitive amine functionality during the potentially harsh coupling conditions. The hydrogenolysis of diaryl ether C-O bonds can also be chemo- and regioselective, a process catalyzed by a supported nickel catalyst, which highlights the possibility of selective bond cleavage in these systems. nih.govthieme-connect.com
Green Chemistry Approaches and Sustainable Synthetic Transformations
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.orgmdpi.com These principles are increasingly being applied to the synthesis of diaryl ethers.
Key green chemistry strategies applicable to the synthesis of this compound include:
Use of Greener Solvents: Traditional solvents like DMF and nitrobenzene (B124822) are effective but pose health and environmental risks. wikipedia.orggoogle.com Research is focused on replacing them with more benign alternatives, such as water, ethanol, or even performing reactions under solvent-free conditions. imist.maresearchgate.net For example, a two-step, one-pot synthesis of a quinolone derivative was achieved where the first step was solvent-free, and the second used toluene, which was recovered. nih.gov
Energy Efficiency: Employing energy-efficient techniques like microwave irradiation or ultrasonic-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. semanticscholar.orgmdpi.com
Catalyst Improvement: Developing more robust and recyclable catalysts is a core tenet of green chemistry. Using heterogeneous catalysts (e.g., catalysts on a solid support) can simplify product purification and allow for catalyst reuse. nih.gov The use of earth-abundant and less toxic metals like copper and nickel is also preferred over more expensive and hazardous ones like palladium, where possible. beilstein-journals.orgthieme-connect.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. imist.ma Reductive amination, for instance, is a high atom economy reaction that can be used to form C-N bonds. nih.gov
One green approach involves using natural, non-toxic, and biodegradable catalysts. Citric acid, extracted from citrus fruits, has been successfully used as an eco-friendly catalyst for reactions like the synthesis of Schiff bases and imines. researchgate.net While not directly for C-O coupling, this demonstrates the potential of biocatalysts and natural products in promoting key organic transformations.
Synthesis of Structural Analogues and Derivatives of this compound
The synthesis of structural analogues of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery and materials science. Modifications can be targeted at either the aniline or the phenoxy portion of the molecule.
Modification of the Aniline Ring System
Modifying the aniline ring involves introducing or altering substituents. This can be achieved by starting with a differently substituted aniline precursor or by functionalizing the aniline ring of the final diaryl ether product.
Varying Aniline Precursors: A library of analogues can be synthesized by using different substituted anilines in the coupling reaction. For example, reductive amination reactions between various biphenyl-4-carboxaldehydes and different 3-aminobenzoic acids have been used to generate a diverse library of biaryl anilines. nih.gov Similarly, one could use various substituted 4-haloanilines or 4-nitrophenols in the Ullmann coupling step to generate analogues with different substituents on the aniline ring.
Post-Coupling Functionalization: The aniline moiety in the final product is amenable to various transformations. The amino group can be acylated, alkylated, or used as a directing group for electrophilic aromatic substitution on the aniline ring. For example, new polyaniline derivatives have been created based on ortho-substituted anilines to study the effect of the substituent on the resulting polymer. rsc.org
Modification of the Phenoxy Moiety
Altering the phenoxy part of the molecule typically involves starting with a different substituted phenol in the initial coupling reaction.
Varying Phenol Precursors: The Ullmann and Buchwald-Hartwig reactions are generally tolerant of a wide range of functional groups on the phenol coupling partner. acs.orgresearchgate.net By replacing 2-isopropylphenol with other substituted phenols (e.g., those with different alkyl groups, halogens, or methoxy (B1213986) groups), a wide array of analogues can be accessed. For example, in the development of inhibitors for Toxoplasma gondii, researchers synthesized a series of analogues by modifying the 'B-ring' (the phenoxy moiety), incorporating additional polar groups to optimize physicochemical properties. nih.gov This was achieved by coupling a constant A-ring phenol with various substituted arylboronic acids or aryl halides. nih.gov
Chan-Lam Coupling: The Chan-Lam coupling, which uses arylboronic acids as the aryl source, is particularly useful for this purpose. nih.gov It allows for the coupling of a wide variety of arylboronic acids with the phenol or aniline N-H bond under copper catalysis, providing a modular approach to synthesizing diverse libraries of diaryl ethers and N-aryl anilines. nih.gov
Table 3: Strategies for Synthesizing Analogues of this compound
| Modification Target | Synthetic Strategy | Example Reaction Type | Precursors |
| Aniline Ring | Use diverse aniline starting materials | Ullmann Condensation | Substituted 4-haloanilines + 2-isopropylphenol |
| Aniline Ring | Post-synthesis functionalization | Reductive Amination | This compound + Aldehydes/Ketones |
| Phenoxy Moiety | Use diverse phenol starting materials | Buchwald-Hartwig Coupling | 4-Bromoaniline + Substituted phenols |
| Phenoxy Moiety | Use diverse boronic acids | Chan-Lam Coupling | 4-Amino-phenylboronic acid + Substituted phenols |
Variation of the Isopropyl Substituent
The primary methodologies for constructing the C-O bond in these target molecules are the Ullmann condensation and the Palladium-catalyzed Buchwald-Hartwig amination. nih.govwikipedia.org Both methods involve the coupling of a substituted phenol with an aryl halide. For the synthesis of 4-(2-alkylphenoxy)aniline analogs, the strategy typically involves coupling a 2-alkylphenol with a suitably protected 4-haloaniline derivative (e.g., 4-iodoaniline or 4-bromoaniline), followed by deprotection. Alternatively, a 4-aminophenol can be coupled with a 2-alkyl-halobenzene.
The choice of the 2-alkylphenol is the defining feature of the synthesis. These precursors are generally commercially available or can be synthesized through standard alkylation procedures. The general synthetic scheme involves the reaction of a 2-alkylphenol with a protected p-haloaniline, such as N-(4-iodophenyl)acetamide, under coupling conditions, followed by hydrolysis of the amide to yield the final aniline product.
The Ullmann condensation, a classical method, typically utilizes a copper catalyst, often in the form of copper(I) salts like CuI, and requires high temperatures and polar aprotic solvents. wikipedia.orgorganic-chemistry.org Modern variations of the Ullmann reaction may employ ligands to facilitate the coupling under milder conditions. mdpi.commdpi.com The Goldberg reaction, a related C-N coupling, is also a copper-catalyzed process for forming aniline derivatives. wikipedia.org
The Buchwald-Hartwig amination offers a more versatile and often higher-yielding alternative, using a palladium catalyst with a specialized phosphine ligand. nih.govacs.orgresearchgate.net This method generally proceeds under milder conditions and exhibits broad functional group tolerance, making it highly suitable for complex molecule synthesis.
A representative synthetic pathway to generate a library of 4-(2-alkylphenoxy)aniline analogs is outlined below. The key step is the coupling of various 2-alkylphenols with a protected aniline core.
Table 1: Representative 2-Alkylphenols for Synthesis of Analogs
| 2-Alkylphenol | Alkyl Substituent | Molecular Formula | Notes |
| o-Cresol | Methyl | C₇H₈O | A simple analog to probe minimal steric hindrance. |
| 2-Ethylphenol | Ethyl | C₈H₁₀O | Provides a slight increase in lipophilicity and steric bulk compared to the methyl group. mdpi.com |
| 2-Propylphenol | n-Propyl | C₉H₁₂O | Further extends the alkyl chain. |
| 2-sec-Butylphenol | sec-Butyl | C₁₀H₁₄O | Introduces branching at the beta-carbon of the alkyl group. |
| 2-tert-Butylphenol | tert-Butyl | C₁₀H₁₄O | Offers significant steric hindrance adjacent to the ether linkage. |
| 2-Cyclopropylphenol | Cyclopropyl | C₉H₁₀O | Introduces a rigid, cyclic alkyl substituent, which can significantly alter conformational preferences. mdpi.com |
Table 2: Research Findings on the Synthesis of 4-(2-Alkylphenoxy)aniline Analogs
| Target Compound | 2-Alkylphenol Used | Coupling Method | Catalyst/Ligand System (Example) | Typical Yield (%) |
| 4-(2-Methylphenoxy)aniline | o-Cresol | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | 85-95 |
| 4-(2-Ethylphenoxy)aniline | 2-Ethylphenol | Buchwald-Hartwig | Pd₂(dba)₃ / RuPhos | 80-90 |
| 4-(2-tert-Butylphenoxy)aniline | 2-tert-Butylphenol | Ullmann Condensation | CuI / L-proline | 65-75 |
| 4-(2-Cyclopropylphenoxy)aniline | 2-Cyclopropylphenol | Buchwald-Hartwig | Pd(OAc)₂ / SPhos | 70-85 |
Yields are hypothetical and based on reported efficiencies for similar diaryl ether or phenoxy aniline syntheses in the literature. The choice of catalyst, ligand, base, and solvent significantly impacts the outcome. nih.govmdpi.comnih.gov
The synthesis typically begins with the N-protection of 4-iodoaniline, for example, by acetylation with acetic anhydride. The resulting N-(4-iodophenyl)acetamide is then subjected to a cross-coupling reaction with the desired 2-alkylphenol. In a Buchwald-Hartwig protocol, this would involve a palladium source like Pd₂(dba)₃ and a suitable phosphine ligand, such as XPhos or RuPhos, in the presence of a base like Cs₂CO₃ or K₃PO₄. mdpi.com Following the successful coupling to form the N-(4-(2-alkylphenoxy)phenyl)acetamide intermediate, the acetyl protecting group is removed by acidic or basic hydrolysis to afford the final 4-(2-alkylphenoxy)aniline analog. beilstein-journals.org This modular approach enables the efficient generation of a diverse library of compounds for further study.
Mechanistic Elucidation of Reactions Involving 4 2 Isopropylphenoxy Aniline and Its Derivatives
Kinetic Studies of Reaction Pathways
Kinetic studies are fundamental to understanding the mechanistic details of chemical reactions. By examining the rate of a reaction and how it is influenced by the concentration of reactants and catalysts, a rate law can be established. This mathematical expression provides critical insights into the reaction mechanism, including the composition of the transition state.
Determination of Reaction Order for Reactants and Catalysts
For instance, in the iodination of substituted anilines, studies have shown that the reaction is first order with respect to the aniline (B41778) and first order with respect to the iodinating agent. niscpr.res.in This was determined by observing a linear relationship when plotting the logarithm of the iodinating agent's concentration against time, under pseudo-first-order conditions with an excess of the aniline substrate. tsijournals.com Similarly, if a reaction involving 4-(2-Isopropylphenoxy)aniline were studied, one could vary its initial concentration while keeping other reactant and catalyst concentrations constant. alloprof.qc.ca By comparing the initial rates of the reaction at different concentrations of this compound, the order with respect to this reactant can be determined. solubilityofthings.com If doubling the concentration of this compound doubles the reaction rate, the reaction is first-order in this reactant. If the rate quadruples, it is second-order. photophysics.com
A common method to determine the reaction order is the graphical method, where plots of concentration versus time, ln(concentration) versus time, and 1/concentration versus time are generated. uri.edu The plot that yields a straight line indicates the order of the reaction (zero, first, or second order, respectively). uri.edu
Table 1: Hypothetical Data for Determining Reaction Order
| Experiment | Initial [this compound] (mol/L) | Initial [Reactant B] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |
| 3 | 0.10 | 0.20 | 6.0 x 10⁻³ |
This is a hypothetical table to illustrate the method.
From this hypothetical data, doubling the concentration of this compound (Experiment 1 vs. 2) doubles the rate, indicating a first-order dependence. Doubling the concentration of Reactant B (Experiment 1 vs. 3) quadruples the rate, indicating a second-order dependence.
Derivation of Rate Laws for Key Transformations
Once the order of the reaction with respect to each reactant and catalyst is determined, the rate law can be formulated. lumenlearning.com The rate law is an equation that connects the reaction rate to the concentrations of the reactants and includes a rate constant (k). sparkl.me For a reaction of the general form A + B → C, the rate law is expressed as: Rate = k[A]m[B]n, where 'm' and 'n' are the experimentally determined reaction orders for reactants A and B, respectively. sparkl.meumich.edu
Kinetic studies on the reaction of 4-methyl aniline with OH radicals have led to the determination of a total rate coefficient, which is crucial for understanding its atmospheric reactions. mdpi.com Similarly, for a transformation involving this compound, after determining the reaction orders as described in the previous section, the rate law can be constructed.
Based on the hypothetical data in Table 1, the rate law would be: Rate = k[this compound]¹[Reactant B]²
Identification and Characterization of Reaction Intermediates
Reaction intermediates are transient species that are formed in one step of a multi-step reaction and consumed in a subsequent step. Their identification and characterization are crucial for a complete understanding of the reaction mechanism. Techniques such as spectroscopy (NMR, IR, UV-Vis) and mass spectrometry are often employed to detect and characterize these fleeting molecules. In some cases, intermediates can be isolated if they are sufficiently stable. researchgate.net
For reactions involving aniline derivatives, intermediates such as quinoneimines and 4-aminophenol (B1666318) have been identified during oxidation reactions. testbook.com In transition-metal-catalyzed reactions, organometallic intermediates are common. For example, in the palladium-catalyzed fluorination of amides, a palladium complex (intermediate B) is formed through C-H bond activation. beilstein-journals.org In the synthesis of quinazolines, various intermediates such as imines and metal complexes are proposed. frontiersin.org
In the context of this compound, its reactions could proceed through various intermediates depending on the reaction type. For instance, in an electrophilic substitution reaction, an arenium ion intermediate would be formed. In a metal-catalyzed cross-coupling reaction, an organometallic complex containing the 4-(2-Isopropylphenoxy)anilino group would be a key intermediate. The study of analogous reactions suggests that tautomeric molecular ions of aniline can be short-lived intermediates on the reaction pathway. uni-koeln.de
Investigation of Catalytic Cycles in Transition-Metal-Mediated Reactions
Many modern synthetic methods rely on transition-metal catalysis. A catalytic cycle is a multistep reaction mechanism that describes how a catalyst participates in a chemical reaction and is regenerated at the end. princeton.edu These cycles typically involve key steps such as oxidative addition, migratory insertion, reductive elimination, and ligand exchange. beilstein-journals.orgbeilstein-journals.org
For reactions involving derivatives of this compound, transition metals like palladium, copper, nickel, and ruthenium could be employed. For example, in a hypothetical palladium-catalyzed amination reaction to synthesize a more complex derivative, the catalytic cycle would likely involve:
Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide.
Ligand Exchange: The this compound binds to the palladium(II) complex.
Reductive Elimination: The C-N bond is formed, yielding the product and regenerating the palladium(0) catalyst.
The specific nature of the catalytic cycle can be influenced by the ligands on the metal, the solvent, and the reaction temperature. beilstein-journals.org For instance, in the synthesis of quinazolines, different transition metals like iron, manganese, and cobalt catalyze the reaction through distinct proposed catalytic cycles involving various intermediates. frontiersin.org The investigation of these cycles often involves a combination of kinetic studies, identification of intermediates, and computational modeling.
Quantum Chemical Characterization of Transition States and Energy Barriers
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms at the molecular level. nih.gov These methods can be used to model the geometries of reactants, products, intermediates, and most importantly, transition states. igem.wiki A transition state represents the highest energy point along the reaction coordinate and is characterized by having a single imaginary frequency in its vibrational analysis. igem.wiki
By calculating the energies of the reactants and the transition state, the activation energy (energy barrier) for a reaction step can be determined. igem.wiki This information is invaluable for understanding reaction rates and selectivity. For example, quantum chemical calculations have been used to investigate the reaction of 4-methyl aniline with OH radicals, identifying the key products and calculating the reaction's rate coefficient. mdpi.com
In the context of reactions involving this compound, quantum chemistry could be used to:
Model the transition state for an electrophilic attack on the aniline ring, determining whether the ortho or para position (relative to the amino group) is more reactive.
Calculate the energy barriers for different steps in a proposed catalytic cycle, identifying the rate-determining step.
Compare the stability of different possible reaction intermediates.
These computational insights, when combined with experimental data, provide a detailed picture of the reaction mechanism. nih.govd-nb.info
Isotope Effect Studies for Probing Rate-Determining Steps (e.g., Kinetic Isotope Effects)
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its isotopes. libretexts.org This effect arises from the difference in mass between the isotopes, which affects the vibrational frequencies of chemical bonds. Heavier isotopes form stronger bonds, leading to a higher activation energy for bond-breaking steps. libretexts.org
Measuring the KIE is a powerful technique for determining whether a particular bond is broken in the rate-determining step of a reaction. epfl.ch A primary KIE (typically kH/kD > 1) is observed when a bond to the isotopically labeled atom is broken in the rate-limiting step. libretexts.org A secondary KIE (kH/kD ≠ 1) can be observed when the isotopic substitution is at a position not directly involved in bond breaking but whose environment changes during the rate-determining step.
For reactions of this compound, a KIE study could involve deuterating the N-H protons of the aniline. If a significant primary KIE is observed in a reaction where this N-H bond is expected to break (e.g., in a condensation or coupling reaction), it would provide strong evidence that this bond cleavage is part of the rate-determining step. For instance, studies on the aminolysis of chlorophosphates with deuterated anilines have shown inverse secondary kinetic isotope effects (kH/kD < 1), which, along with other data, supported a concerted mechanism with a late transition state. psu.edu The use of multiple isotope effects, where more than one position is isotopically substituted, can provide even more detailed mechanistic information, helping to distinguish between stepwise and concerted mechanisms. unl.edu
Radical Pathway Investigations and Electron Paramagnetic Resonance (EPR) Studies
The investigation of radical pathways in reactions involving this compound and its derivatives is crucial for understanding their reactivity and potential applications. Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, stands as a primary analytical technique for the direct detection and characterization of paramagnetic species, including free radicals. bruker.comwikipedia.org This method is highly sensitive and specific for materials containing unpaired electrons, providing insights into their electronic and spatial structures. bruker.com
While specific EPR studies on this compound were not found in the provided search results, the principles of EPR spectroscopy and its application to analogous aromatic amine and radical systems offer a framework for understanding potential radical-mediated reactions. EPR spectroscopy detects the transitions between electron spin energy levels in the presence of a magnetic field. bruker.com The analysis of the resulting spectra can reveal the identity and concentration of paramagnetic species. bruker.com
In the context of aniline derivatives, radical species can be generated through various mechanisms, including photoinduced processes or reactions with strong oxidizing agents. For instance, the oxidation of some aniline compounds can lead to the formation of radical cations. The stability and subsequent reaction pathways of these radicals are influenced by the nature and position of substituents on the aromatic ring. The presence of the electron-donating amino group in aniline and its derivatives can influence the distribution of spin density in the corresponding radical cation.
EPR spectroscopy, often combined with spin-trapping techniques, is instrumental in detecting short-lived radical intermediates. mdpi.com This involves the use of a "spin trap," a molecule that reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR. mdpi.com This approach would be invaluable for studying the fleeting radical species that may form during the oxidation or other radical-initiated reactions of this compound.
Recent advancements in computational methods, such as Density Functional Theory (DFT) calculations, complement experimental EPR studies by providing theoretical models of radical structures and reaction mechanisms. rsc.org Such computational investigations can help elucidate complex reaction pathways, including those involving single-electron transfer (SET) processes. rsc.org
Studies on Electrophilic Aromatic Substitution Mechanisms
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds like this compound. lumenlearning.commasterorganicchemistry.com The general mechanism involves the attack of an electrophile by the nucleophilic aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or sigma complex. lumenlearning.commasterorganicchemistry.com The subsequent loss of a proton from this intermediate restores the aromaticity of the ring and yields the substituted product. masterorganicchemistry.com
The reactivity and regioselectivity of EAS reactions on a substituted benzene (B151609) ring are governed by the electronic properties of the substituents already present. total-synthesis.com In the case of this compound, the molecule possesses two key substituents on the central aniline ring: the amino group (-NH2) and the (2-isopropylphenoxy) group.
The amino group is a powerful activating group and an ortho, para-director. chemistrysteps.com Its lone pair of electrons can be delocalized into the benzene ring through resonance, increasing the electron density of the ring and making it more nucleophilic and thus more reactive towards electrophiles. total-synthesis.comchemistrysteps.com This increased electron density is most pronounced at the ortho and para positions relative to the amino group.
The (2-isopropylphenoxy) group, connected via an ether linkage, is also generally considered an activating group and an ortho, para-director due to the lone pairs on the oxygen atom which can be donated to the ring. However, its activating effect is typically less pronounced than that of the amino group.
Given the substitution pattern of this compound, the positions available for electrophilic attack on the aniline ring are positions 2, 3, 5, and 6.
Position 2 and 6 (ortho to -NH2): These positions are strongly activated by the amino group.
Position 3 and 5 (meta to -NH2): These positions are less activated.
Position 4: This position is already substituted by the (2-isopropylphenoxy) group.
Therefore, electrophilic substitution is most likely to occur at the positions ortho to the strongly activating amino group (positions 2 and 6). The bulky 2-isopropylphenoxy group at the para position might exert some steric hindrance, potentially influencing the ratio of ortho substitution products.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br2 or Cl2 with a Lewis acid catalyst. lumenlearning.com
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. lumenlearning.com
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. lumenlearning.com
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. total-synthesis.com
The mechanism for these reactions follows the general two-step process of electrophilic attack and subsequent proton loss. masterorganicchemistry.com The rate-determining step is typically the initial attack by the electrophile, as this step temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com
Advanced Spectroscopic and Structural Characterization of 4 2 Isopropylphenoxy Aniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. For 4-(2-Isopropylphenoxy)aniline, a complete assignment of proton (¹H) and carbon (¹³C) signals is achievable through a suite of one- and two-dimensional experiments.
Based on the structure, the expected ¹H NMR spectrum would show distinct signals for the isopropyl group—a doublet for the six equivalent methyl protons and a septet for the methine proton. chemicalbook.com The aromatic region would be complex, featuring signals for the eight protons on the two benzene (B151609) rings. The amine (NH₂) protons would likely appear as a broad singlet. rsc.org The ¹³C NMR spectrum would display 15 distinct signals, corresponding to each unique carbon atom in the molecule.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Isopropyl-CH₃ | ~1.2 (doublet, 6H) | ~22-23 | Characteristic upfield signals for methyl groups. |
| Isopropyl-CH | ~2.8-3.0 (septet, 1H) | ~27-28 | The methine proton shows splitting by the 6 adjacent methyl protons. |
| Aromatic C-H | ~6.5-7.5 (multiplets, 8H) | ~115-155 | A complex region due to overlapping signals from both phenyl rings. |
| Amine N-H | ~3.5 (broad singlet, 2H) | - | Chemical shift and peak shape are dependent on solvent and concentration. |
| Aromatic C-N | - | ~140-145 | Quaternary carbon attached to the amine group. |
| Aromatic C-O | - | ~150-155 | Quaternary carbons involved in the ether linkage. |
| Aromatic C-C(CH₃)₂ | - | ~130-135 | Quaternary carbon attached to the isopropyl group. |
While one-dimensional NMR provides initial data, multi-dimensional techniques are indispensable for unambiguous signal assignment.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would definitively link the isopropyl methine proton to the methyl protons and establish the connectivity of adjacent protons on both aromatic rings.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign each protonated aromatic carbon signal by linking it to its attached proton's previously assigned chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. HMBC is crucial for assigning quaternary (non-protonated) carbon atoms. For instance, correlations from the isopropyl protons would confirm the assignment of the adjacent quaternary aromatic carbon.
In cases of extreme signal overlap or ambiguity, isotopic labeling can be a powerful tool. Synthesizing this compound with ¹⁵N or specific ¹³C-labeled precursors would allow for specialized NMR experiments. For example, an ¹⁵N-labeled sample would enable ¹H-¹⁵N HMBC experiments to definitively identify all atoms within 2-3 bonds of the nitrogen atom, confirming the assignments of the aniline (B41778) ring carbons and protons. While a standard suite of 2D NMR experiments is likely sufficient for this molecule, isotopic labeling remains a definitive option for complex structural verification.
Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis
HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. The molecular formula of this compound is C₁₅H₁₇NO. The calculated exact mass can be compared to the experimentally determined value, with a match within a few parts per million (ppm) confirming the formula.
Interactive Table 2: HRMS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₇NO | |
| Molecular Weight | 227.30 g/mol | nih.govchemscene.com |
| Calculated Exact Mass | 227.131014 Da | nih.gov |
In addition to the parent ion, mass spectrometry induces fragmentation of the molecule. Analyzing these fragments helps to piece together the molecular structure. Key expected fragmentation pathways for this compound would include:
Cleavage of the ether bond: This would lead to fragments corresponding to the 2-isopropylphenoxide radical and the 4-aminophenyl cation, or vice-versa.
Loss of the isopropyl group: A fragment corresponding to the loss of a C₃H₇ radical (43 Da) is highly probable.
Loss of methyl group: Loss of a CH₃ radical (15 Da) from the isopropyl moiety.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. americanpharmaceuticalreview.com The spectra of crystalline solids can show sharper bands and may differ from amorphous samples due to long-range order effects. spectroscopyonline.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the N-H bonds of the primary amine, the C-O-C ether linkage, and aromatic C-H bonds. The N-H stretching of the primary amine typically appears as a pair of bands in the 3300-3500 cm⁻¹ region. researchgate.net
Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds. It would be effective for observing the aromatic ring breathing modes and the symmetric vibrations of the C-C framework. nih.gov
Interactive Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |
| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) | Weak | Strong, characteristic bands in IR. |
| Aromatic C-H | Stretch | 3000 - 3100 | Strong | |
| Aliphatic C-H (Isopropyl) | Stretch | 2850 - 3000 | Strong | |
| Aromatic C=C | Ring Stretch | 1450 - 1600 (multiple bands) | Strong | Intense bands in both IR and Raman. researchgate.net |
| Ether (Ar-O-C) | Asymmetric Stretch | 1200 - 1270 | Moderate | A key band for identifying the ether linkage. |
| Amine (N-H) | Scissoring Bend | 1580 - 1650 | Weak |
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure and Conjugation Studies
UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum provides information about the electronic structure and the extent of conjugation. upi.eduoecd.org
The UV-Vis spectrum of this compound is expected to show absorptions characteristic of substituted benzene rings. Aniline itself displays two primary absorption bands around 230 nm and 280 nm, which are attributed to π→π* transitions. spcmc.ac.in The presence of the phenoxy group introduces another chromophore, and its connection via the ether oxygen allows for electronic communication between the two aromatic rings. This extended conjugation is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to aniline or phenol (B47542) alone. The spectrum is also sensitive to pH; in acidic solution, protonation of the aniline nitrogen to form the anilinium ion would cause a significant change in the absorption spectrum, as the lone pair on the nitrogen is no longer available to conjugate with the aromatic ring. spcmc.ac.in
Interactive Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Transition | Predicted λₘₐₓ (nm) | Solvent | Notes |
| π→π | ~240-250 | Ethanol (B145695)/Methanol | Corresponds to the benzene primary band. |
| π→π | ~285-300 | Ethanol/Methanol | Corresponds to the benzene secondary band, shifted by substituents. spcmc.ac.in |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate bond lengths, bond angles, and intermolecular interactions. mdpi.com While a specific crystal structure for this compound is not publicly available, analysis of related phenoxy-aniline structures allows for well-founded predictions.
A crystal structure would reveal a non-planar conformation, with a specific dihedral (twist) angle between the planes of the two aromatic rings due to the geometry of the ether linkage and potential steric hindrance from the isopropyl group. A key feature of the crystal packing would be intermolecular hydrogen bonding. The amine (NH₂) group is an excellent hydrogen bond donor, and it would likely form N-H···O bonds with the ether oxygen of a neighboring molecule or N-H···N bonds with the amine group of another molecule. These hydrogen bonds would organize the molecules into specific one-, two-, or three-dimensional networks, governing the physical properties of the crystal, such as its melting point and stability. High-resolution diffraction data (better than 1.2 Å) could provide detailed information on electron density distribution. mdpi.comnih.gov
Crystal Packing and Intermolecular Interactions
The solid-state arrangement of this compound is dictated by a combination of strong and weak intermolecular forces that stabilize the crystal lattice. In analogous phenoxy-aniline compounds, the crystal packing is significantly influenced by hydrogen bonding. The primary interaction involves the amino group (-NH₂) acting as a hydrogen bond donor and the ether oxygen atom of the phenoxy linkage serving as an acceptor. These N-H···O hydrogen bonds are a crucial factor in the formation of stable, three-dimensional supramolecular networks. bas.bgsci-hub.se
Table 1: Summary of Potential Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
|---|---|---|---|---|
| Hydrogen Bonding | N-H (Amino group) | O (Phenoxy ether) | 2.0 - 2.3 | Primary contributor to lattice stability |
| van der Waals Forces | All atoms | All atoms | Variable | General packing stabilization |
| C-H···π Interactions | C-H (Alkyl/Aryl) | π-system (Aromatic ring) | Variable | Directional packing influence scielo.org.mx |
Conformational Analysis in the Solid State
In the solid state, this compound is expected to adopt a distinctly non-planar conformation. This is primarily due to steric interactions involving the bulky ortho-substituted isopropyl group on the phenoxy ring. The steric hindrance prevents the two aromatic ring systems from being coplanar.
Table 2: Predicted Conformational Parameters for Solid-State this compound (based on analogues)
| Geometric Parameter | Description | Predicted Value | Method of Determination (for analogues) |
|---|---|---|---|
| Inter-ring Dihedral Angle | Angle between the two aromatic ring planes | 60° - 80° | X-ray Crystallography, DFT |
| C-O-C Bond Angle | Angle of the ether linkage | ~118° - 120° | X-ray Crystallography |
Electrochemical and Spectroelectrochemical Characterization
The electrochemical behavior of this compound is primarily governed by the aniline moiety, which can undergo oxidation reactions. kangwon.ac.krelectrochemsci.org Cyclic voltammetry (CV) is a key technique used to study these processes. During an anodic potential scan, aniline and its derivatives typically exhibit an initial oxidation peak corresponding to the formation of a radical cation. electrochemsci.org This is a complex process that can lead to polymerization if conditions are suitable. kangwon.ac.kr
For non-polymerizing conditions in an appropriate solvent-electrolyte system, the electrochemical characterization reveals distinct redox transitions. electrochemsci.org The primary process is the oxidation of the aniline nitrogen. electrochemsci.org In many aniline derivatives, two main redox processes are observed: the transformation from the fully reduced leucoemeraldine form to the partially oxidized emeraldine (B8112657) form, and subsequently to the fully oxidized pernigraniline state. electrochemsci.org
Spectroelectrochemistry provides further insight by correlating these electrochemical events with changes in the compound's UV-Visible absorption spectrum in real-time. researchgate.netnih.gov As the potential is swept and the molecule is oxidized, new absorption bands appear that are characteristic of the radical cation and other oxidized species. kangwon.ac.krresearchgate.net For instance, the neutral aniline derivative is typically colorless with absorption in the UV region. Upon oxidation to the radical cation, new absorption bands often appear in the visible region, leading to a distinct color change. nih.gov These spectral changes allow for the unambiguous identification of intermediate species formed at different potentials. kangwon.ac.kr
Table 3: Expected Electrochemical Redox Transitions for this compound
| Process | Description | Typical Potential Range (vs. Ag/AgCl, varies with conditions) | Spectroelectrochemical Signature |
|---|---|---|---|
| First Oxidation | Formation of radical cation (Leucoemeraldine → Emeraldine state transition) | +0.4 V to +0.6 V electrochemsci.org | Appearance of new absorption bands in the visible spectrum kangwon.ac.krnih.gov |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-Methyl-2-[4-(tert-pentyl)phenoxy]aniline |
Computational Chemistry and Theoretical Studies on 4 2 Isopropylphenoxy Aniline
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational quantum mechanical modeling, used to investigate the electronic structure of many-body systems like atoms and molecules. wikipedia.orgscispace.com This method is particularly effective for analyzing the relationship between a molecule's electron density and its intrinsic properties. For 4-(2-Isopropylphenoxy)aniline, DFT calculations can elucidate its ground state geometry, electronic distribution, and the energetic profiles of its frontier molecular orbitals. These calculations are typically performed using various functionals, such as B3LYP or M06, and basis sets like 6-311++G(d,p), which have shown good agreement with experimental results for similar aniline (B41778) systems. semanticscholar.org
The electronic behavior of this compound is largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability.
HOMO: In aniline derivatives, the HOMO is typically characterized by a high density of π-electrons localized on the aniline ring and the lone pair of the nitrogen atom. This region acts as the primary electron donor in chemical reactions.
LUMO: The LUMO is generally distributed over the aromatic system, representing the most favorable region for accepting electrons.
HOMO-LUMO Gap: A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower stability.
The distribution of these orbitals indicates that electronic transitions would likely involve an intramolecular charge transfer from the electron-rich aniline moiety to the phenoxy portion of the molecule.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound based on DFT Calculations
| Parameter | Energy (eV) | Description |
| EHOMO | -5.20 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.85 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.35 | ELUMO - EHOMO |
Note: These values are illustrative and would require specific DFT calculations for precise determination.
Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. avogadro.cc The MEP map uses a color scale to represent different potential values on the electron density surface.
Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electron density. For this compound, these regions are expected to be concentrated around the nitrogen atom of the amine group and the oxygen atom of the ether linkage, as well as the π-systems of the aromatic rings. These sites are prone to electrophilic attack. researchgate.netchegg.com
Blue Regions: These colors signify positive electrostatic potential, corresponding to electron-deficient areas. Such regions are anticipated around the hydrogen atoms of the amine group, making them susceptible to nucleophilic attack. researchgate.net
The MEP map provides a clear visual guide to the molecule's reactive behavior, highlighting the specific atoms involved in electrostatic interactions. researchgate.net
Molecular Orbital Analysis and Electronic Density Distribution
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. chemrxiv.orgnih.gov For this compound, MD simulations can provide critical insights into its conformational flexibility and its interactions within a solvent environment.
The molecule possesses several rotatable bonds, particularly the C-O-C ether linkage and the C-C bond of the isopropyl group. These rotations give rise to a complex potential energy surface with multiple possible conformations. MD simulations can explore this landscape to identify low-energy, stable conformers and the energy barriers between them. Due to steric hindrance between the bulky isopropyl group and the adjacent aromatic ring, the two phenyl rings are not expected to be coplanar.
Theoretical Prediction of Spectroscopic Parameters
Quantum chemical calculations, particularly using DFT, are widely employed to predict various spectroscopic parameters. These theoretical predictions are a powerful tool for structural elucidation when compared with experimental data. semanticscholar.org For this compound, key spectroscopic data like Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated.
Theoretical ¹H and ¹³C NMR chemical shifts can be computed for an optimized molecular geometry. The agreement between the calculated and experimental spectra can confirm the proposed structure. A regression analysis is often performed to correlate the theoretical and experimental data, where a high correlation coefficient (R²) indicates a good match. semanticscholar.org
Table 2: Illustrative Correlation of Theoretical vs. Experimental ¹³C NMR Shifts
| Carbon Atom Position | Theoretical Shift (ppm) | Experimental Shift (ppm) |
| C1 (C-N) | 145.2 | 144.8 |
| C2 | 116.5 | 116.1 |
| C3 | 129.8 | 129.5 |
| C4 (C-O) | 150.1 | 149.7 |
| C1' (C-O, phenoxy) | 155.4 | 155.0 |
| C2' (C-isopropyl) | 138.0 | 137.6 |
Note: Data is hypothetical, for illustrative purposes. The correlation can be assessed using the equation: δexp = a * δtheo + b, where ideal correlation has 'a' close to 1 and 'b' close to 0. semanticscholar.org
In Silico Modeling of Molecular Interactions with Chemical Entities
In silico modeling encompasses a range of computational techniques used to simulate and analyze molecular interactions. numberanalytics.comjapsonline.comnih.gov For this compound, these methods can predict how it might bind to a host molecule in a host-guest system or interact with a biological target like an enzyme.
Molecular docking is a primary tool in this area. It predicts the preferred orientation and binding affinity of the molecule when it interacts with a larger receptor. mdpi.com In a hypothetical interaction, the model would likely show:
Hydrophobic Interactions: The isopropyl group and the phenyl rings create lipophilic regions, making them likely to engage in hydrophobic interactions within a nonpolar pocket of a host or receptor.
Hydrogen Bonding: The aniline -NH2 group can act as a hydrogen bond donor, while the ether oxygen can act as a hydrogen bond acceptor, forming key stabilizing interactions.
π-π Stacking: The aromatic rings can participate in π-π stacking interactions with aromatic residues in a binding site.
These models are crucial for rational drug design and for understanding the forces that govern molecular recognition.
Quantum Chemical Studies of Reaction Mechanisms and Energetics
Quantum chemical methods are essential for elucidating the detailed mechanisms of chemical reactions at an electronic level. nih.govrsc.org These studies involve mapping the potential energy surface (PES) for a given reaction pathway. By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, chemists can determine the feasibility and kinetics of a reaction. hokudai.ac.jpchemrxiv.org
For this compound, quantum chemical studies could investigate various potential reactions:
Electrophilic Aromatic Substitution: Analyzing the reaction pathway for the addition of an electrophile to the aniline ring, determining the activation energy barriers for substitution at different positions.
Oxidation/Reduction: Modeling the mechanism of oxidation at the amine group or reduction of the aromatic system, identifying the transition states and reaction intermediates.
N-Alkylation or N-Acylation: Studying the energetics of reactions at the nucleophilic nitrogen atom.
These computational investigations provide a microscopic view of the reaction, guiding the design of synthetic routes and helping to predict potential byproducts. nih.govchemrxiv.org
Applications in Materials Science and Advanced Chemical Synthesis
Role as Monomers and Building Blocks in Polymer Synthesis
The aniline (B41778) functional group is a cornerstone in the synthesis of high-performance polymers, particularly polyimides and poly(ether imide)s (PEIs). ysu.ammurraystate.edu These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and automotive industries. murraystate.edu 4-(2-Isopropylphenoxy)aniline serves as a critical building block for the monomers used in the synthesis of these advanced polymers.
Polyimides are typically synthesized through the polycondensation reaction of a diamine with a dianhydride. researchgate.netvt.edumdpi.com While this compound is a monoamine, it is a crucial intermediate in constructing more complex diamine monomers. The incorporation of the this compound structure into the polymer backbone imparts specific desirable properties. The flexible ether linkage in the phenoxy group enhances the processability and solubility of the resulting poly(ether imide)s, a significant advantage over rigid conventional polyimides. murraystate.edu Furthermore, the bulky non-polar isopropyl group can disrupt polymer chain packing, which increases solubility in organic solvents and can lower the glass transition temperature (Tg), making the material easier to process. murraystate.edu
Recent research highlights the role of aniline-based structures in enhancing the functional properties of polymers. For instance, doping poly(ether imide) films with protonated tetra(aniline) (TANI) molecules has been shown to significantly improve the dielectric constant and capacitive energy storage density of the material. nih.gov A mere 0.7% weight doping of TANI can achieve a maximum energy density of 9.4 J cm⁻³, a substantial increase over pure PEI films. nih.gov This demonstrates the profound impact that aniline-derived moieties can have on the performance of advanced polymer systems.
Table 1: Polymer Systems Utilizing Aniline-Based Monomers
| Polymer Type | Key Monomers | Resulting Polymer Properties |
|---|---|---|
| Poly(ether imide) (PEI) | Diamines (derived from phenoxyanilines), Dianhydrides (e.g., BPADA) murraystate.edu | High thermal stability, enhanced solubility and processability, good mechanical strength, chemical resistance. murraystate.edu |
| Electroactive Polyimides | Amino-terminated aniline trimers, Dianhydrides ysu.am | Film-forming capability, electroactivity (redox switchable), high oxidation resistance. ysu.am |
| Doped PEI Films | Poly(ether imide), Protonated tetra(aniline) (dopant) nih.gov | Significantly enhanced dielectric constant and energy storage density, low dielectric loss. nih.gov |
**6.2. Precursors for Advanced Organic Materials
Precursors for Advanced Organic Materials
Dyes and Pigments
The primary amine group of aniline and its derivatives is fundamental to the synthesis of azo dyes, which constitute the largest class of synthetic colorants used in the textile, printing, and food industries. unb.caresearchgate.netijirset.com The synthesis process involves a two-step reaction: the diazotization of an aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound. unb.canih.gov
This compound is an ideal diazo component. Its primary amine can be converted into a highly reactive diazonium salt under acidic conditions with sodium nitrite (B80452) at low temperatures. researchgate.net This diazonium salt can then react with a variety of coupling components, such as phenols, naphthols, or other aniline derivatives, to form stable azo compounds with extended conjugated systems responsible for their color. researchgate.netnih.gov
The specific shade, intensity, and fastness properties of the resulting dye are determined by the electronic nature of the substituents on both the diazo and coupling components. The 2-isopropylphenoxy group in this compound acts as an auxochrome, a group that modifies the chromophore's ability to absorb light. This bulky, electron-donating group can influence the final color and improve the dye's solubility in organic media and its affinity for synthetic fibers. It can also enhance the light and wash fastness of the dyed material.
Table 2: Azo Dye Synthesis from this compound
| Diazo Component | Example Coupling Component | Resulting Product Class | Potential Color Range |
|---|---|---|---|
| Diazotized this compound | Phenol (B47542) researchgate.net | Azo Dye | Yellow to Orange |
| Diazotized this compound | β-Naphthol nih.gov | Azo Dye | Orange to Red |
| Diazotized this compound | Aniline researchgate.net | Azo Dye | Yellow to Brown |
Electrochromic Materials
Electrochromic materials can reversibly change their optical properties, such as color, when subjected to an electrical voltage. instras.comjim.org.cn This property makes them highly valuable for applications like smart windows, anti-glare mirrors, and electronic displays. nih.govtypeset.io Polyaniline and its derivatives are among the most studied classes of organic electrochromic materials due to their straightforward synthesis, environmental stability, and distinct color changes across multiple redox states. instras.comnih.govnih.gov
The incorporation of this compound into electroactive systems can be achieved either by its polymerization into a conductive polymer or by its use as a substituent on other electrochromic molecules like phthalocyanines. The substituent on the aniline ring plays a crucial role in tuning the electronic and, consequently, the spectral properties of the material. instras.com
A recent 2024 study detailed the synthesis and electrochemical properties of novel phthalocyanines bearing 4-(2-isopropylphenoxy) groups. gtu.edu.tr These materials demonstrated distinct electrochromic behavior, with their color changes being directly influenced by the redox processes occurring within the molecule. The study highlighted the potential of using such tailored phenoxy-substituted compounds to create new electrochromic materials with specific performance characteristics. gtu.edu.tr When polymerized, the bulky isopropylphenoxy side group can also affect the morphology of the resulting polymer film, potentially creating a more porous structure that facilitates ion transport and improves switching speeds. rsc.org
Table 3: Aniline-Based Electrochromic Systems
| Material System | Principle of Operation | Color Transitions |
|---|---|---|
| Polyaniline (PANI) | Reversible oxidation and reduction of the polymer backbone. instras.comnih.gov | Yellow (Pernigraniline) ↔ Green (Emeraldine) ↔ Transparent/Blue (Leucoemeraldine) |
| Phthalocyanine-Aniline Hybrids | Redox reactions on the phthalocyanine (B1677752) ring and/or metal center, modulated by the aniline substituent. gtu.edu.tr | Varies with metal center; e.g., Green/Blue/Purple transitions reported for some systems. typeset.io |
Utilization in Fine Chemical Synthesis
Fine chemicals are pure, single substances produced in small quantities for specialized applications, including pharmaceuticals and agrochemicals. Aniline is a well-established, versatile starting material for the synthesis of a wide array of fine chemicals. wikipedia.org this compound, with its distinct functional groups, serves as a valuable intermediate and building block for more complex target molecules.
The reactive aniline amine group can readily undergo reactions such as acylation, alkylation, and diazotization, allowing for the construction of diverse molecular architectures. For example, research has demonstrated the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide (B32628) from an ethyl 2-(2-isopropyl-phenoxy) acetic acid precursor, which involves the formation of an amide linkage. researchgate.netnih.govuomphysics.net This highlights the utility of the isopropylphenoxy moiety as a core structure in the synthesis of complex organic molecules that have been investigated for potential biological activities. nih.govuomphysics.net The presence of the isopropylphenoxy group can enhance properties such as lipophilicity, which is often a critical parameter in the design of bioactive compounds.
Table 4: Example Reactions in Fine Chemical Synthesis
| Starting Material | Reagent(s) | Reaction Type | Product Class |
|---|---|---|---|
| This compound | Acyl Chlorides / Anhydrides | Acylation | Amides |
| This compound | NaNO₂, HCl; then a coupling partner | Diazotization & Azo Coupling | Azo Compounds researchgate.net |
Development of Novel Catalytic Systems Based on the Aniline Scaffold
The aniline scaffold is a foundational structure in the development of novel organocatalysts and ligands for metal-based catalysis. kiku.dk Aniline itself can catalyze certain organic reactions, such as the formation of hydrazones and oximes, at neutral pH. kiku.dk The efficiency of these catalytic systems can be significantly enhanced by introducing functional groups onto the aniline ring that can participate in the reaction mechanism, for example, through proton donation or acceptance. kiku.dk
This compound presents an intriguing scaffold for designing new catalysts. The aniline nitrogen can act as a nucleophilic or basic site, while the rest of the molecule provides a specific steric and electronic environment. The bulky 2-isopropylphenoxy group can influence the selectivity of a catalytic reaction by sterically directing the approach of substrates to the active site.
Furthermore, the aniline structure can be incorporated into larger, more complex ligands for transition metal catalysis. mdpi.com For instance, aniline derivatives are used to synthesize ligands for palladium, iridium, or silver catalysts employed in cross-coupling reactions or reductive aminations. mdpi.com By modifying the this compound backbone—for example, by adding phosphine (B1218219) or carboxylate groups—it is possible to create novel ligands. The solubility and stability of the resulting metal complexes could be favorably influenced by the lipophilic isopropylphenoxy group, making them suitable for use in a range of solvent systems.
Applications in Chemical Sensors and Probes (if academically focused on chemical interactions)
Conductive polymers derived from aniline derivatives are promising materials for the fabrication of chemical sensors. rsc.org These sensors typically operate based on a change in the polymer's electrical conductivity or optical properties upon interaction with a target analyte. rsc.org Polyaniline-based sensors have demonstrated high sensitivity to analytes such as ammonia (B1221849) and moisture. rsc.org
The sensitivity and selectivity of these sensors are highly dependent on the chemical structure and morphology of the polymer film. rsc.org Polymerizing this compound would yield a polymer with bulky side groups that could influence the film's morphology. This might lead to increased surface area or porosity, facilitating faster diffusion of analytes into the film and enhancing sensor response. The electronic properties conferred by the phenoxy substituent would also modulate the interaction with target molecules.
Hybrid materials incorporating aniline derivatives have also been developed for specific sensing applications. For example, a hybrid of 4-azido aniline and manganese phthalocyanine has been used to construct modified electrodes for the electrochemical detection of pesticides. gtu.edu.tr This demonstrates that the aniline scaffold is effective for creating selective chemical interactions at an electrode surface. The unique electronic and steric characteristics of this compound make it a candidate for developing new polymer-based or hybrid material sensors tailored for specific chemical detection challenges.
Q & A
Q. What are the optimal synthetic routes for 4-(2-Isopropylphenoxy)aniline, and how can reaction conditions be controlled to maximize yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 2-isopropylphenol with 4-nitroaniline under basic conditions (e.g., K₂CO₃ in DMF) followed by catalytic hydrogenation to reduce the nitro group to an amine. Key parameters include:
- Temperature : Maintain 80–100°C to balance reaction rate and side-product formation .
- Solvent Selection : Polar aprotic solvents like DMF enhance reactivity, while acetonitrile improves post-synthesis HPLC purity analysis .
- Catalysts : Palladium on carbon (Pd/C) for hydrogenation, ensuring inert atmospheres to prevent oxidation .
Yield optimization requires monitoring reaction progress via TLC or HPLC, with purification by column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : HPLC with acetonitrile/water mobile phases (70:30 v/v) resolves impurities; retention time ~8.2 min .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, isopropyl CH₃ at δ 1.2–1.4 ppm) .
- FT-IR : Identify NH₂ stretches (~3350 cm⁻¹) and C-O-C linkages (~1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H]⁺ matching theoretical mass (e.g., 243.3 g/mol) .
Q. What strategies ensure the solubility and stability of this compound in experimental settings?
- Methodological Answer :
- Solubility : Test solvents like DMSO (high solubility for biological assays) or chloroform (for organic reactions). Avoid aqueous buffers unless pH-adjusted (pKa ~2.5–4.0) .
- Stability : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation and oxidation . Preclude exposure to strong acids/bases to avoid hydrolysis of the phenoxy group .
Advanced Research Questions
Q. How does the isopropylphenoxy group influence the electronic and steric properties of this compound in receptor-binding studies?
- Methodological Answer :
- Steric Effects : The bulky isopropyl group restricts rotational freedom, favoring specific conformations in protein binding pockets. Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to map interactions .
- Electronic Effects : Electron-donating isopropylphenoxy groups increase electron density on the aniline ring, enhancing π-π stacking with aromatic residues. Cyclic voltammetry (CV) quantifies redox potentials to correlate with binding affinity .
- Case Study : Analogous fluorinated anilines show improved metabolic stability in pharmacokinetic assays, suggesting similar derivatization strategies .
Q. What computational approaches predict the reactivity and biological activity of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites .
- QSAR Models : Train models using descriptors like logP, molar refractivity, and topological surface area to predict cytotoxicity or enzyme inhibition (e.g., cytochrome P450) .
- MD Simulations : Simulate ligand-receptor dynamics (e.g., 100 ns trajectories in GROMACS) to evaluate binding stability and hydrogen-bond networks .
Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer :
- Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., MCF-7, HEK293) to identify cell-type-specific effects .
- Metabolite Profiling : Use LC-MS/MS to detect active metabolites (e.g., hydroxylated or methylated derivatives) that may explain divergent results .
- Target Validation : CRISPR knockouts or siRNA silencing of suspected targets (e.g., kinases) confirm mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
